molecular formula C19H12N4O B4844012 8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B4844012
M. Wt: 312.3 g/mol
InChI Key: LIBRYMAGSKDPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is a fused pyrimidine-triazole-furan ring system that exhibits interesting biological properties, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthetic Routes : The compound 8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has been synthesized using various methods. A new facile route involves the heterocyclization of certain precursors under refluxing conditions with acetic anhydride followed by air oxidation. This approach yields good results and simplifies the purification process, making it applicable for preparing a range of isomeric triazoles (Soleimany et al., 2014).

  • Novel Derivatives : Research has led to the creation of various novel derivatives of [1,2,4]triazolo[1,5-c]pyrimidine. These derivatives have been synthesized through reactions with different reagents, broadening the scope of applications for these compounds in scientific research (El-Agrody et al., 2001).

Biochemical and Medicinal Research

  • Antimicrobial and Anticancer Properties : Some derivatives of [1,2,4]triazolo[1,5-c]pyrimidine have been evaluated for their antimicrobial activities. Certain compounds demonstrated significant effects against various microbial strains, indicating potential for therapeutic applications. Moreover, some derivatives have shown promising results in anticancer studies, suggesting their utility in oncological research (El-Agrody et al., 2011).

  • Chemical Properties and Molecular Structure : Detailed studies on the molecular structure and chemical properties of these compounds, including their spectroscopic characteristics, have been conducted. Such research is vital for understanding the potential applications of these compounds in various scientific fields, including medicinal chemistry (Sayed et al., 2021).

properties

IUPAC Name

11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O/c1-3-7-13(8-4-1)15-16-18-20-11-22-23(18)12-21-19(16)24-17(15)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBRYMAGSKDPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C4=NC=NN4C=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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